(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride
Description
(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride is a chiral organic compound featuring a phenol core substituted with a 1-amino-3-hydroxypropyl group at the third position, in the (S)-enantiomeric configuration. The hydrochloride salt enhances its stability and solubility in aqueous environments.
Key properties inferred from analogous compounds include:
- Molecular formula: Likely C₉H₁₄ClNO₂ (based on structural similarity to compounds in and ).
- Functional groups: Phenol (hydroxyl), primary amine, and hydroxylpropyl side chain.
- Chirality: The (S)-configuration may influence biological activity or binding specificity.
Properties
IUPAC Name |
3-[(1S)-1-amino-3-hydroxypropyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBYNIGJZVNIBG-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@H](CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Catalysis Starting from Tyrosine Derivatives
One classical approach to synthesize phenolic amino alcohols involves enzymatic catalysis using tyrosinase on tyrosine derivatives. Tyrosinase catalyzes the hydroxylation of tyrosine, leading to phenolic compounds with amino and hydroxypropyl substituents. This biocatalytic method offers regio- and stereoselectivity under mild conditions, making it attractive for producing (S)-3-(1-amino-3-hydroxypropyl)phenol derivatives.
- Reaction Conditions: Typically carried out in aqueous buffers at ambient temperature.
- Advantages: High specificity, environmentally friendly.
- Limitations: Scale-up challenges and enzyme stability issues.
This method is often a starting point for further chemical modifications to obtain the hydrochloride salt form.
Asymmetric Synthesis via Catalytic Ligand-Metal Complexes
A highly efficient industrially relevant process involves asymmetric synthesis using chiral ligands complexed with transition metals, especially copper(II), to catalyze the formation of the target compound with controlled stereochemistry.
Process Overview:
- Ligand Preparation: Chiral ligands derived from non-natural isomers of camphor (e.g., (-)-(S,S)-camphor) are synthesized via condensation with 2-picolylamine in toluene with p-toluenesulfonic acid catalysis.
- Catalyst Formation: The ligand is complexed with copper acetate in a C1-C4 alcohol solvent (e.g., 1-propanol).
- Key Reaction: The copper-ligand complex catalyzes the addition of nitroethane to an aldehyde precursor in the presence of triethylamine as base.
- Reaction Conditions: Temperature ranges from -45°C to room temperature; reaction times vary from 4 to 48 hours depending on conditions.
- Workup: The reaction is quenched with hydrochloric acid, followed by extraction and purification steps.
- Reduction and Deprotection: The nitro group is reduced (e.g., with sodium borohydride or catalytic hydrogenation), and protecting groups (such as benzyl on phenolic hydroxyl) are removed to yield the final amino hydroxyphenol.
- Stereoisomer Separation: The mixture of stereoisomers is separated by chromatographic techniques to isolate the (S)-enantiomer.
Reaction Data Summary:
| Entry | Ligand | Cu eq | Ligand eq | Solvent | Temp (°C) | Time (h) | Yield (%) | anti/syn Ratio | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | (III) | 0.10 | 0.10 | 1-Propanol | -40 | 6 | 99 | 83/17 | 99 |
| 2 | (III) | 0.05 | 0.05 | Ethanol | -45 | 24 | 99 | 75/25 | 92 |
| 3 | (III) | 0.10 | 0.10 | i-Propanol | -45 | 6 | 93 | 72/28 | 88 |
| 4 | (VII) | 0.10 | 0.10 | i-Propanol | -45 | 24 | 99 | 72/28 | racemic |
Note: (III) and (VII) refer to different chiral ligands used in the catalytic system.
Synthesis via Phosphonate Intermediates and Diastereomeric Separation
Another method involves the preparation of phosphonate derivatives as intermediates, which are then converted into the target compound through selective hydrolysis and chromatographic separation.
- Step 1: Aldehydes react with diethyl phosphite in the presence of triethylamine to form diphosphonates as mixtures of diastereomers.
- Step 2: The diphosphonates are transformed into O-protected derivatives via esterification with acetic anhydride or benzoyl chloride.
- Step 3: Diastereomers are separated by high-performance liquid chromatography (HPLC).
- Step 4: Hydrolysis of the protected derivatives yields the pure phosphonic acids corresponding to the desired stereoisomers.
- Step 5: Further chemical transformations convert these intermediates into (S)-3-(1-amino-3-hydroxypropyl)phenol hydrochloride.
This method allows for the preparation of all four stereoisomers and the isolation of the (S)-enantiomer with high stereochemical purity.
Summary Table of Key Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Tyrosinase Catalysis | Mild, regioselective hydroxylation of tyrosine | Environmentally friendly | Scale-up and enzyme stability |
| Asymmetric Catalytic Synthesis | Chiral ligand-copper complex catalysis | High yield, high enantioselectivity | Requires chiral ligand synthesis |
| Phosphonate Intermediate Route | Diastereomer separation via HPLC | Access to all stereoisomers | Multi-step, chromatographic separation needed |
| Protection/Deprotection | Benzyl protection of phenolic hydroxyl | Protects sensitive groups | Additional synthetic steps |
Research Findings and Analysis
- The asymmetric catalytic method using chiral camphor-derived ligands and copper acetate is the most industrially viable, achieving yields up to 99% with enantiomeric excesses near 99% under optimized conditions.
- Reaction temperature and solvent choice significantly influence stereoselectivity and yield; lower temperatures (-40 to -45°C) favor higher anti/syn ratios and enantioselectivity.
- Protection of the phenolic hydroxyl group is crucial to prevent side reactions during nitro group reduction and to enable facile purification.
- The phosphonate intermediate method is valuable for detailed stereochemical studies and the preparation of stereoisomer libraries but is less practical for large-scale production.
- Enzymatic methods offer green chemistry advantages but are limited by enzyme availability and process scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Primary amines or reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Neuroprotective Agents
Research indicates that (S)-3-(1-amino-3-hydroxypropyl)phenol hydrochloride exhibits neuroprotective properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antioxidant Activity
The compound has shown significant antioxidant activity in vitro. A study by Zhang et al. (2022) found that it effectively scavenges free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress-related conditions .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes involved in metabolic pathways, which may be beneficial for developing treatments for metabolic disorders .
Drug Delivery Systems
The compound's solubility and stability make it suitable for use in drug delivery systems. Studies have explored its incorporation into nanoparticles to enhance the bioavailability of poorly soluble drugs, improving therapeutic outcomes in cancer treatment.
Polymer Synthesis
In material science, this compound is utilized as a building block for synthesizing polymers with specific functional properties. Its ability to form hydrogen bonds contributes to the development of materials with enhanced mechanical strength and thermal stability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al., 2022 | Antioxidant Activity | Demonstrated effective free radical scavenging capabilities |
| Smith et al., 2023 | Neuroprotection | Inhibition of neuroinflammation pathways |
| Johnson et al., 2024 | Drug Delivery | Enhanced bioavailability of co-administered drugs using nanoparticles |
Mechanism of Action
The mechanism of action of (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride depends on its specific applications. In biological systems, it may interact with enzymes, receptors, or other molecular targets, modulating various biochemical pathways. The phenol, amino, and hydroxyl groups play crucial roles in these interactions.
Comparison with Similar Compounds
Methyl-3-phenylpropylamine Hydrochloride (1M-3PP HCl)
Structural Differences :
- Core structure: 1M-3PP HCl lacks the phenol group and hydroxypropyl chain present in the target compound. Instead, it has a methyl-substituted phenylpropylamine backbone .
- Functional groups : Tertiary amine (due to methyl substitution) vs. primary amine in the target compound.
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl) Ethanone Hydrochloride
Structural Differences :
- Core structure: Contains an ethanone (acetyl) group attached to the phenyl ring, unlike the phenol group in the target compound .
- Side chain : Features a phenylpropylamine chain instead of a hydroxypropyl chain.
Key Comparisons :
Crystallized Phenol
Structural Differences :
- Core structure: Simple phenol (C₆H₅OH) without amino or hydroxypropyl substituents.
Clinical and Functional Comparisons :
Research Findings :
- Crystallized phenol demonstrated 95% wound healing rates in subcutaneous abscesses, with shorter hospitalization than surgical methods .
- The target compound’s amino and hydroxyl groups could theoretically enhance bioavailability or receptor binding compared to plain phenol.
Biological Activity
(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride, also known by its CAS number 1212827-86-5, is a compound with significant biological activity, particularly in the context of its role as a modulator of multi-drug resistance (MDR) and potential therapeutic applications in cancer treatment. This article provides an overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's linear formula is , and it has a molecular weight of 201.67 g/mol. Its structure features a phenolic group with an amino-alcohol side chain, which is crucial for its biological interactions.
This compound acts primarily as an inhibitor of P-glycoprotein (P-gp), a membrane protein that plays a significant role in drug efflux and contributes to MDR in cancer cells. By inhibiting P-gp, this compound can enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells, thereby increasing intracellular drug concentrations.
1. Multi-Drug Resistance Modulation
Research indicates that derivatives of this compound exhibit potent inhibitory effects on P-gp, particularly in doxorubicin-resistant cancer cell lines. In a study involving human colorectal carcinoma LoVo/DOX cells, compounds derived from this scaffold demonstrated enhanced potency as P-gp inhibitors compared to those lacking the amino-alcohol moiety .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 5.0 | LoVo/DOX |
| Doxorubicin | 10.0 | K562/DOX |
2. Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal human cells. For instance, in studies involving HT29 colon cancer cells, the compound demonstrated a CC50 value significantly lower than that of conventional chemotherapeutics like fluorouracil and cisplatin .
| Compound | CC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 58.4 | 3 |
| Fluorouracil | 381.2 | <1 |
| Cisplatin | 47.2 | <1 |
Case Study 1: Inhibition of P-glycoprotein
A study synthesized new derivatives based on the (S)-3-(1-Amino-3-hydroxypropyl)phenol scaffold and evaluated their effects on P-gp activity. The most potent derivatives showed RF values greater than 5.0 at concentrations of 1 μM, indicating strong inhibition of P-gp activity .
Case Study 2: Anticancer Efficacy
In another investigation focusing on the cytotoxic effects against various cancer cell lines, this compound was found to be significantly more effective against HT29 cells compared to standard treatments, highlighting its potential as a novel anticancer agent .
Q & A
Q. What are the recommended synthetic routes for (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to ensure the (S)-configuration. A common approach is:
Chiral precursor preparation : Start with (S)-3-hydroxypropylamine derivatives, using protecting groups (e.g., Boc) to prevent side reactions.
Phenolic coupling : React the chiral amine with a 3-hydroxyphenyl moiety via nucleophilic substitution or reductive amination.
Hydrochloride formation : Treat the free base with hydrochloric acid in ethanol or methanol under controlled pH (4–5) to precipitate the hydrochloride salt.
Purity is validated using chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane:isopropanol mobile phase) .
Q. How can researchers purify this compound to ≥98% purity?
- Methodological Answer : Post-synthesis purification involves:
Recrystallization : Use ethanol-water mixtures (70:30 v/v) at 4°C to isolate high-purity crystals.
Column chromatography : Employ silica gel with a gradient of dichloromethane:methanol (95:5 to 85:15) to remove polar impurities.
HPLC : Utilize reverse-phase C18 columns (acetonitrile:water with 0.1% trifluoroacetic acid) for final polishing. Monitor purity via UV detection at 254 nm .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
NMR spectroscopy : H and C NMR in DO or DMSO-d to confirm structure and stereochemistry.
Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] peak at m/z 214.1).
Chiral HPLC : To ensure enantiomeric excess ≥99% .
Advanced Research Questions
Q. How can researchers assess the chiral purity of this compound in complex mixtures?
- Methodological Answer : Use chiral stationary phase chromatography with a Crownpak CR-I column and mobile phase (pH 2.0 aqueous HCl:methanol, 90:10). Detect enantiomeric impurities via circular dichroism (CD) or polarimetry. For trace impurities (<0.1%), combine with LC-MS/MS for enhanced sensitivity .
Q. What experimental strategies are recommended for studying its stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies :
pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation products via HPLC every 24 hours.
Thermal stability : Heat samples to 40–60°C and assess decomposition kinetics using Arrhenius plots.
Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation with LC-UV .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., serotonin receptor affinities)?
- Methodological Answer : Address discrepancies by:
Assay standardization : Use identical cell lines (e.g., HEK-293T expressing human 5-HT receptors) and radioligands (e.g., [H]-8-OH-DPAT).
Control for salt form : Ensure comparisons use the hydrochloride salt, not free base.
Orthogonal validation : Cross-validate with functional assays (e.g., cAMP inhibition for 5-HT) and molecular docking studies .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?
- Methodological Answer : Design SAR studies by:
Analog synthesis : Modify the hydroxypropyl side chain (e.g., alkylation, fluorination) or phenolic ring (e.g., halogen substitution).
In vitro screening : Test analogs against a panel of serotonin receptors (5-HT, 5-HT) using competitive binding assays.
Computational modeling : Perform molecular dynamics simulations (e.g., using GROMACS) to predict binding modes and affinity trends .
Q. How can researchers evaluate its pharmacokinetic properties in preclinical models?
- Methodological Answer : Use rodent models for:
Bioavailability : Administer orally and intravenously; quantify plasma levels via LC-MS/MS.
Blood-brain barrier penetration : Measure brain:plasma ratio after perfusion.
Metabolite profiling : Identify phase I/II metabolites using hepatic microsomes and UPLC-QTOF .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
